

spectroscopic comparison of 2-, 3-, and 4-(Methylthio)aniline isomers

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Compound of Interest

Compound Name: 3-(Methylthio)aniline

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A comprehensive spectroscopic comparison of the three structural isomers of (methylthio)aniline—2-(methylthio)aniline, **3-(methylthio)aniline**, and 4-(methylthio)aniline—is essential for their unambiguous identification and characterization in research and drug development. These isomers, while sharing the same molecular formula (C_7H_9NS) and molecular weight (139.22 g/mol), exhibit distinct spectroscopic properties due to the different substitution patterns on the benzene ring.^{[1][2][3][4]} This guide provides a detailed comparison of their 1H NMR, ^{13}C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-(methylthio)aniline.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: $CDCl_3$

Isomer	Aromatic Protons (δ , ppm)	NH ₂ Protons (δ , ppm)	SCH ₃ Protons (δ , ppm)
2-(Methylthio)aniline	7.32-6.64 (m, 4H) [1]	4.15 (br s, 2H) [1]	2.30 (s, 3H) [1]
3-(Methylthio)aniline	7.11-6.59 (m, 4H)	3.75 (br s, 2H)	2.45 (s, 3H)
4-(Methylthio)aniline	7.18 (d, 2H), 6.65 (d, 2H)	3.65 (br s, 2H)	2.43 (s, 3H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Isomer	Aromatic Carbons (δ , ppm)	SCH ₃ Carbon (δ , ppm)
2-(Methylthio)aniline	146.9, 133.3, 128.8, 120.1, 118.7, 114.8 [5]	17.6 [5]
3-(Methylthio)aniline	146.7, 139.5, 129.8, 118.5, 114.8, 112.4	15.9
4-(Methylthio)aniline	145.8, 134.7, 131.3, 122.2, 116.2, 109.7 [5]	17.5 [5]

Infrared (IR) Spectroscopy

Isomer	N-H Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)
2-(Methylthio)aniline	3450, 3360	1275	3050
3-(Methylthio)aniline	3430, 3350	1285	3045
4-(Methylthio)aniline	3420, 3340	1290	3040

Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[\[6\]](#)[\[7\]](#) The C-N stretching for aromatic amines is usually found in the 1250-1350 cm⁻¹ region.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Isomer	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
2-(Methylthio)aniline	139[1][4]	124 ([M-CH ₃] ⁺), 96 ([M-CH ₃ -CO] ⁺), 80 ([M-SCH ₃] ⁺)[1]
3-(Methylthio)aniline	139	124 ([M-CH ₃] ⁺), 96 ([M-CH ₃ -CO] ⁺)
4-(Methylthio)aniline	139[3]	124 ([M-CH ₃] ⁺), 96 ([M-CH ₃ -CO] ⁺)

The nitrogen rule predicts an odd molecular weight for a compound with an odd number of nitrogen atoms.[8]

UV-Visible (UV-Vis) Spectroscopy

Isomer	λ _{max} (nm)
2-(Methylthio)aniline	~240, 310
3-(Methylthio)aniline	~235, 285
4-(Methylthio)aniline	~260, 315

Aniline itself has characteristic absorption peaks at approximately 230 nm and 280 nm.[10] The position of the substituent can cause a shift in these absorption bands.[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the (methylthio)aniline isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][12]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).[12]

- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.[8]
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR.[8]
- Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Apply phase and baseline corrections to the resulting spectrum.[12]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[8]
- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8]
 - Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl_4) and place it in a liquid cell.[8]
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.[8]

Mass Spectrometry (MS)

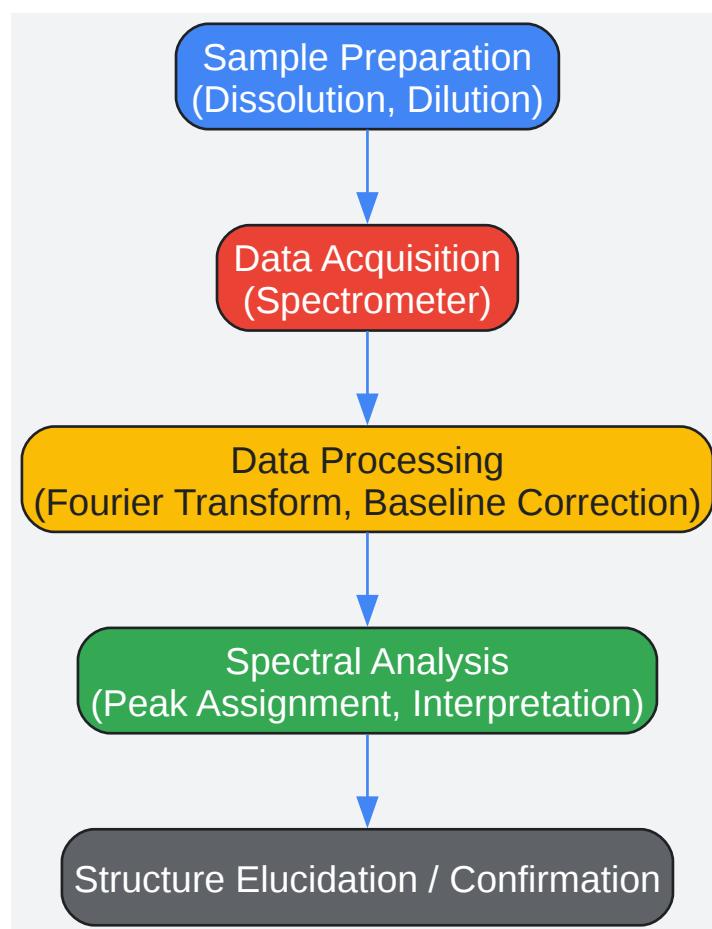
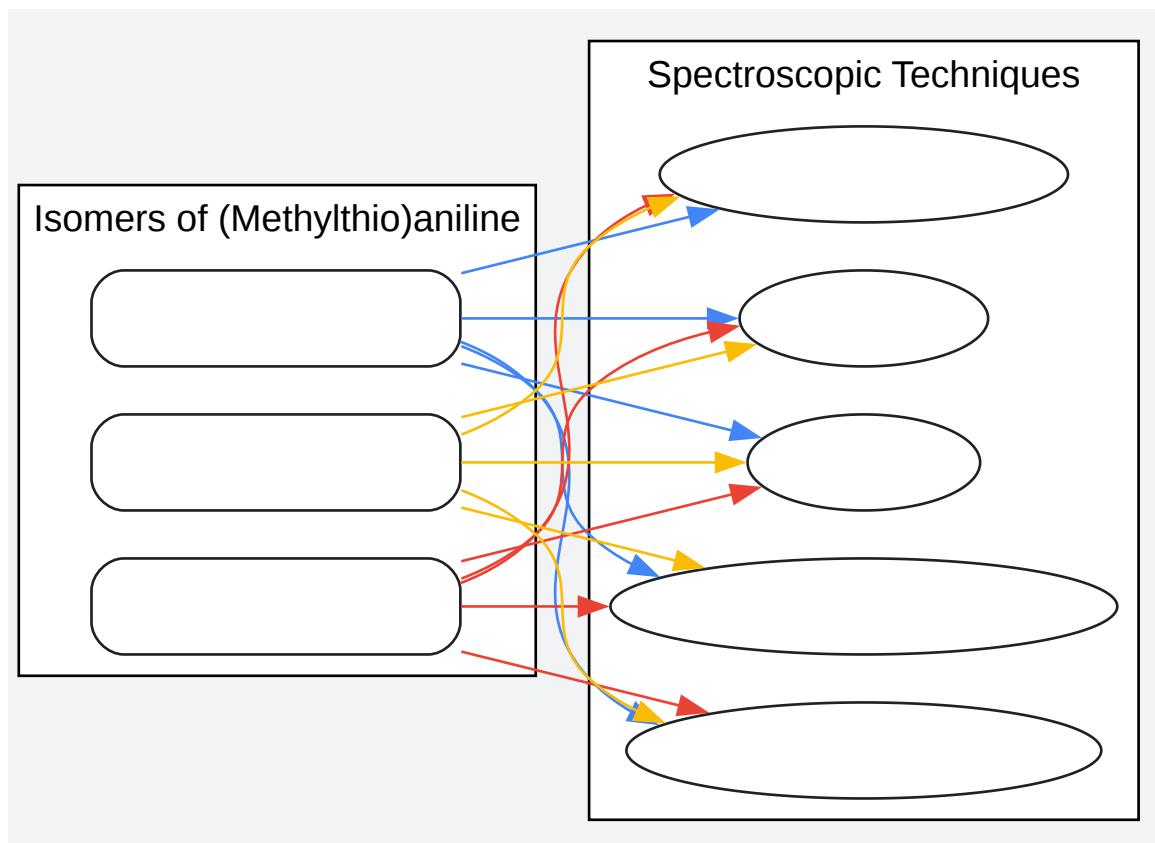
- Sample Preparation: Prepare a dilute solution of the analyte. For electrospray ionization (ESI), dissolve the sample in a volatile organic solvent like methanol or acetonitrile to a concentration of about 1 mg/mL , and then further dilute to the low $\mu\text{g/mL}$ or ng/mL range.[13]
- Ionization: Electron ionization (EI) is a common technique for small molecules.[14]
- Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[15]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

UV-Visible (UV-Vis) Spectrophotometry

- Preparation of Stock Solution: Prepare a stock solution of the (methylthio)aniline isomer in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).[11]
- Preparation of Sample Solutions: Prepare a series of dilutions from the stock solution to concentrations that will give an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. Use a quartz cuvette for measurements in the UV region.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic comparison and a general experimental workflow.



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